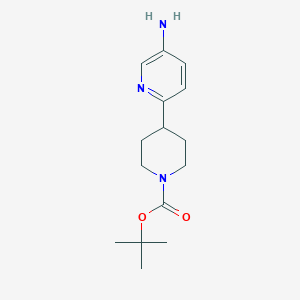

tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13/h4-5,10-11H,6-9,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFBFTRNOMROEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

A Note on Chemical Identity: Initial inquiries for "tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate" frequently lead to ambiguity in chemical databases. This guide focuses on the well-documented and commercially prevalent analogue, tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate , CAS Number 119285-07-3. This distinction, substituting a piperazine core for the piperidine ring, is critical for accurate research and development. This document is dedicated to the precise characterization of this piperazine derivative.

Section 1: Introduction and Relevance

tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its structure, featuring a Boc-protected piperazine, a flexible linker, and a functionalized aminopyridine moiety, makes it a versatile scaffold for the synthesis of complex molecules. The primary amino group and the pyridine nitrogen serve as crucial hydrogen bond donors and acceptors, while the Boc-protected nitrogen offers a site for further, controlled chemical modification. This unique combination of features has positioned it as a valuable intermediate in the development of targeted therapeutics. Understanding its fundamental physical and chemical properties is paramount for its effective use in synthetic workflows, ensuring reproducibility, optimizing reaction conditions, and maintaining safety.

Section 2: Core Physical and Chemical Identifiers

Precise identification is the foundation of reproducible science. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 119285-07-3 | [1][2][3] |

| IUPAC Name | tert-butyl 4-(5-amino-2-pyridinyl)-1-piperazinecarboxylate | [1][3] |

| Synonyms | 1-Boc-4-(5-aminopyridin-2-yl)piperazine, 4-(5-Aminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester | [2][4][5] |

| Molecular Formula | C₁₄H₂₂N₄O₂ | [3][5][6] |

| Molecular Weight | 278.35 g/mol | [3][5][7] |

| Exact Mass | 278.17427596 Da | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)N | [3] |

| InChIKey | RMHRRMBFHGEDSR-UHFFFAOYSA-N | [1][3] |

Section 3: Physicochemical Properties

The bulk properties of a compound dictate its handling, storage, and behavior in various experimental setups.

Appearance and Form

The compound is typically supplied as a solid.[1][8] Its appearance can range from white to brown or even dark purple, often in crystalline or powder form.[4] This variation in color may depend on the purity and the specific manufacturing process.

Thermal Properties

Thermal stability is a critical parameter for synthesis and storage.

| Thermal Property | Value | Source(s) |

| Melting Point | 98-101 °C | [1][2] |

| Boiling Point | 470.4 ± 45.0 °C at 760 mmHg | [1][2] |

| Flash Point | 238.3 ± 28.7 °C | [2] |

The defined melting point range suggests a relatively pure, crystalline solid under standard conditions. The high boiling point is characteristic of a molecule with significant polarity and molecular weight.

Solubility Profile

Solubility dictates the choice of solvents for reactions, purification, and analytical characterization.

| Solvent | Solubility | Source(s) |

| Ethanol | Soluble | [2] |

| Methanol | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

This profile indicates good solubility in polar organic solvents, which is consistent with the presence of multiple nitrogen and oxygen atoms capable of forming hydrogen bonds.

Computed Properties

Computational models provide further insight into the molecule's behavior.

| Computed Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 71.7 Ų | [3][7] |

| XLogP3 | 1.3 | [3][7] |

| Complexity | 335 | [3][7] |

The TPSA and LogP values suggest moderate polarity and bioavailability, making it an attractive scaffold for drug design.

Section 4: Synthetic and Analytical Workflow

The reliable use of tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate requires a robust workflow for its synthesis and characterization. A common synthetic route involves the reduction of a nitro-precursor.

Typical Synthetic Protocol: Reduction of Nitro-Precursor

This method is frequently cited and provides a high-yield pathway to the desired amine.

Reaction: Reduction of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate to tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.

Methodology:

-

Vessel Preparation: To a suitable reaction flask, add tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 50% wet) and a solvent such as methanol or ethanol.[8][9]

-

Atmosphere Exchange: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). This process is often repeated to ensure an inert atmosphere.

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 15-16 hours).[8][9]

-

Workup: Once complete, carefully evacuate the hydrogen and purge the system with an inert gas like nitrogen.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the final product.[8][9]

Causality: The palladium-on-carbon catalyst is essential for the catalytic hydrogenation of the nitro group (-NO₂) to the primary amine (-NH₂). The use of a protic solvent like methanol or ethanol facilitates the reaction. The final filtration step is critical to remove the heterogeneous catalyst, which is crucial for the purity of the final compound.

Caption: Synthetic workflow for the preparation of the title compound.

Spectroscopic Characterization

Structural confirmation relies on standard spectroscopic methods. While specific spectra are proprietary to suppliers, the expected outcomes are well-understood. Mass spectrometry is commonly used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at approximately m/z 279.[8][9] ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure, with characteristic peaks for the tert-butyl group, the piperazine ring protons, and the aromatic protons of the aminopyridine ring.

Section 5: Safety and Handling

Safe handling is essential when working with any chemical intermediate.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The signal word associated with these hazards is "Warning".

Recommended Handling Protocols

Adherence to the following protocols is crucial for minimizing exposure and ensuring laboratory safety.

Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][10]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[10][12]

-

Spill & Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Inhalation: Move the person to fresh air.[2]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[2]

-

Caption: Logical relationship between controls and hazard mitigation.

Storage and Stability

Proper storage is necessary to maintain the compound's integrity.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10][11] Some suppliers recommend refrigerated storage (2-8°C) and protection from light.[2]

-

Stability: The compound is stable under recommended storage conditions.[11]

-

Incompatibilities: Avoid strong oxidizing agents.[11]

References

-

Tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate CAS 119285-07-3. (n.d.). BIOSYNCE. Retrieved January 1, 2026, from [Link]

-

tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (n.d.). Angene Chemical. Retrieved January 1, 2026, from [Link]

-

MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. (n.d.). Watson International. Retrieved January 1, 2026, from [Link]

-

tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (n.d.). Virtuous Lifesciences. Retrieved January 1, 2026, from [Link]

Sources

- 1. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | 119285-07-3 [sigmaaldrich.com]

- 2. biosynce.com [biosynce.com]

- 3. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 17999304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 4-(5-Aminopyridin-2-yl)piperazine-1-carboxylate | 119285-07-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate - CAS:119285-07-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. virtuouslifescience.com [virtuouslifescience.com]

- 7. angenechemical.com [angenechemical.com]

- 8. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 9. 4-(5-AMINOPYRIDIN-2-YL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. watson-int.com [watson-int.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is not extensively available, this guide outlines a robust and scientifically-grounded synthetic pathway, discusses its physicochemical properties, and explores its prospective applications based on the well-established utility of the aminopyridinyl-piperidine scaffold.

Chemical Structure and Nomenclature

The foundational step in understanding the utility of a molecule is the precise definition of its structure and systematic name.

Chemical Structure:

The chemical structure of this compound is characterized by a central piperidine ring substituted at the 4-position with a 5-aminopyridin-2-yl group. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group.

IUPAC Name:

The formal IUPAC name for this compound is This compound .

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound. These values are calculated based on its chemical structure and are crucial for designing experimental conditions for its synthesis, purification, and use in further chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃N₃O₂ | Calculated |

| Molecular Weight | 277.36 g/mol | Calculated |

| Appearance | Predicted to be an off-white to yellow solid | |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, methanol, and DMSO | |

| Melting Point | Not available (predicted to be a solid at room temperature) |

Proposed Synthetic Pathway

Given the absence of a widely reported synthesis for this compound, a logical and efficient two-step synthetic route is proposed. This pathway leverages a Suzuki-Miyaura cross-coupling reaction followed by a nitro group reduction, both of which are highly reliable and well-documented transformations in organic synthesis.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed two-step synthesis of this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial step involves the formation of the C-C bond between the pyridine and piperidine rings via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely employed in the pharmaceutical industry due to its high functional group tolerance and reliability.[1][2]

Reaction Scheme:

(2-Bromo-5-nitropyridine) + (tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate) --[Pd(dppf)Cl₂, K₂CO₃, Solvent, Heat]--> (tert-Butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate)

Detailed Experimental Protocol:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-nitropyridine (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq), and potassium carbonate (2.5 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

A degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), is added.

-

The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate.

Causality Behind Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is chosen for its efficiency in coupling reactions involving heterocyclic compounds.[3]

-

Base: Potassium carbonate is a common and effective base for Suzuki-Miyaura couplings.

-

Solvent: A mixture of dioxane and water is used to ensure the solubility of both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation of the palladium catalyst.

Step 2: Nitro Group Reduction

The final step is the chemoselective reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[4][5]

Reaction Scheme:

(tert-Butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate) --[H₂, Pd/C, Solvent]--> (this compound)

Detailed Experimental Protocol:

-

To a hydrogenation flask, add tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Carefully add palladium on carbon (10% w/w, 0.1 eq) to the solution.

-

The flask is connected to a hydrogen gas supply and purged several times to replace the air with hydrogen.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at balloon pressure or slightly higher) at room temperature for 4-8 hours.

-

Reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, the hydrogen supply is removed, and the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[5] It is generally preferred over other reducing agents like iron or tin in acidic media to avoid harsh reaction conditions that might cleave the Boc protecting group.

-

Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the substrate and are compatible with the catalytic hydrogenation process.

Applications in Drug Discovery

The 2-aminopyridine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to engage in various non-covalent interactions, makes it a valuable component in the design of enzyme inhibitors and receptor modulators.

The piperidine ring provides a three-dimensional structural element that can be used to orient substituents in specific vectors to optimize binding to a biological target. The Boc-protected amine allows for further synthetic modifications, making this compound a versatile intermediate for the synthesis of compound libraries for high-throughput screening.

The logical relationship for its application in drug discovery is illustrated below:

Caption: Role of the target molecule in drug discovery.

Conclusion

This compound is a valuable, albeit not widely commercialized, building block for the synthesis of novel chemical entities with therapeutic potential. The proposed two-step synthesis, employing a Suzuki-Miyaura coupling and a subsequent nitro group reduction, offers a reliable and scalable method for its preparation. The presence of the aminopyridine and piperidine scaffolds, coupled with a versatile Boc-protected amine, makes this compound an attractive starting point for the development of new drug candidates targeting a range of diseases. This guide provides the necessary foundational knowledge for researchers and scientists to synthesize and utilize this promising intermediate in their drug discovery programs.

References

-

PubChem. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

- Google Patents. A kind of preparation method of 2 nitro 5 bromopyridines.

-

PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

Virtuous Lifesciences. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. [Link]

-

Royal Society of Chemistry. Advances. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

Moltus Research Laboratories Private Limited. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturers and Suppliers from Mumbai. [Link]

-

PubChem. Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

ResearchGate. Suzuki Coupling ?. [Link]

-

Shimadzu Chemistry & Diagnostics. tert-Butyl 4-(2-aminopyridin-3-ylamino)piperidine-1-carboxylate. [Link]

-

Reddit. Help needed with unreproducible Suzuki coupling. [Link]

Sources

CAS number 119285-07-3 properties and hazards

An In-depth Technical Guide to tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate (CAS: 119285-07-3)

Introduction

tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, identified by CAS number 119285-07-3, is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and pharmaceutical development.[1] Its molecular architecture, featuring a Boc-protected piperazine ring linked to an aminopyridine moiety, renders it a versatile building block for the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, primary applications, and associated hazards, tailored for professionals engaged in chemical research and drug discovery. The compound serves as a key intermediate, enabling chemists to introduce specific functional groups crucial for modulating the pharmacokinetic and pharmacodynamic profiles of new drug candidates.[1] It is notably recognized as an impurity and a synthetic precursor in the manufacturing of Palbociclib, an anticancer medication.[2]

Chemical Identity and Physicochemical Properties

The compound is systematically named tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.[3][][5] It is also commonly referred to by several synonyms, including 1-Boc-4-(5-aminopyridin-2-yl)piperazine and 5-Amino-2-(4-BOC-piperazino)pyridine.[][6][7]

Molecular Structure

The structure consists of a pyridine ring substituted with an amino group at the 5-position and a piperazine ring at the 2-position. The distal nitrogen of the piperazine ring is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that prevents unwanted reactions of the secondary amine.

Caption: 2D Structure of tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference. These values are critical for designing experimental conditions, including reaction setups, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂N₄O₂ | [][5][8] |

| Molecular Weight | 278.35 g/mol | [3][][5] |

| Physical Form | White to brown or dark purple solid/powder/crystal | [3][6] |

| Melting Point | 98-101 °C | [3][][6] |

| Boiling Point | 470.4 °C at 760 mmHg | [3][][6] |

| Density | 1.182 g/cm³ (Predicted) | [][6] |

| InChI Key | RMHRRMBFHGEDSR-UHFFFAOYSA-N | [3][] |

| Purity | Typically >95% | [3][][8] |

| Topological Polar Surface Area | 71.7 Ų | [9] |

| Hydrogen Bond Donor Count | 1 | [1][9] |

| Hydrogen Bond Acceptor Count | 5 | [1][9] |

Synthesis Protocol

The most common laboratory-scale synthesis of this compound involves the reduction of its nitro-group precursor. The causality behind this choice is the high efficiency and selectivity of catalytic hydrogenation for converting aromatic nitro groups to amines without affecting the Boc-protecting group or the pyridine ring under controlled conditions.

Reaction: Catalytic Hydrogenation

This procedure outlines the reduction of 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine to yield the target amine.[6]

Caption: Synthesis workflow for CAS 119285-07-3 via catalytic hydrogenation.

Step-by-Step Methodology

This protocol is adapted from established synthesis procedures.[6]

-

Vessel Preparation: To a 250-mL round-bottomed flask, add 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine (4.0 g, 13.0 mmol).

-

Catalyst and Solvent Addition: Add 10% palladium on carbon (500 mg, wetted) and methanol (130 mL). The catalyst is wetted to prevent ignition upon contact with the solvent and air.

-

Atmosphere Exchange: Seal the flask and place it under a nitrogen atmosphere. Evacuate the nitrogen and backfill with hydrogen gas. This cycle is repeated to ensure a complete hydrogen atmosphere, which is essential for the reduction.

-

Reaction: Stir the mixture vigorously at room temperature for approximately 15 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully evacuate the hydrogen gas and backfill with nitrogen. The palladium catalyst is pyrophoric and must not be exposed to air while dry. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.

Applications in Research and Drug Development

The primary utility of CAS 119285-07-3 is as a versatile scaffold in synthetic and medicinal chemistry.[1][8] Its structure contains three key features that chemists can exploit:

-

Primary Aromatic Amine (-NH₂): This functional group is a nucleophile and a common handle for forming amides, sulfonamides, or for use in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex molecular architectures.

-

Boc-Protected Piperazine: The Boc group provides robust protection for the piperazine nitrogen during synthesis but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a secondary amine. This newly deprotected amine can then be functionalized further.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can influence the molecule's basicity, solubility, and ability to form hydrogen bonds, which are critical for receptor binding and pharmacokinetic properties.

This compound is a key building block for creating a wide range of biologically active molecules for pharmaceutical applications.[1] Its strategic importance is highlighted by its role as an intermediate in the synthesis of Palbociclib, a CDK4/6 inhibitor used in cancer therapy.[2]

Hazard Identification and Safe Handling

Understanding the hazards associated with CAS 119285-07-3 is crucial for ensuring laboratory safety. The compound is classified as harmful and requires careful handling.[10]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

-

Hazard Statements:

Caption: GHS Hazard and Precautionary Statement Summary.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, the following precautions must be observed:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Eyewash stations and safety showers should be readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles that comply with EN166 or similar standards.[10][11]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[10] Wash hands thoroughly after handling.[10]

-

Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Some suppliers recommend refrigeration (2-8°C or 4°C) and protection from light.[3][6][11] Store locked up.[11]

-

Disposal: Dispose of the substance and its container as hazardous waste.[11] This should be done through a licensed disposal company in accordance with local, regional, and national regulations.[10] Do not allow the material to enter drains or water courses.[10]

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor.[11] Rinse mouth.[11]

-

In Case of Skin Contact: Remove contaminated clothing and wash the skin with plenty of soap and water.[10] If irritation persists, seek medical attention.[10]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[11] Seek medical attention.

-

If Inhaled: Move the person to fresh air.[10] If symptoms persist, seek medical attention.[10]

References

- Current time information in Moscow, RU.

-

CAS#:119285-07-3 | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (2025-08-27). Chemsrc. Retrieved from [Link]

-

tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | C14H22N4O2. (No Date). PubChem. Retrieved from [Link]

-

tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (No Date). Angene Chemical. Retrieved from [Link]

-

tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (No Date). Virtuous Lifesciences. Retrieved from [Link]

-

5-Amino-2-(4-BOC-piperazino)pyridine. (No Date). Pharmaffiliates. Retrieved from [Link]

-

119285-07-3 | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (No Date). AA Blocks. Retrieved from [Link]

-

4-(5-AMINOPYRIDIN-2-YL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Synthesis. (No Date). Molbase. Retrieved from [Link]

- Furo-3-carboxamide derivatives and methods of use. (No Date). Google Patents.

-

Palbociclib Impurities. (No Date). SynZeal. Retrieved from [Link]

-

Tris(dibenzylideneacetone)dipalladium. (No Date). Pharmaffiliates. Retrieved from [Link]

- What are the optical properties of materials containing piperazine...

-

CAS No. 193902-78-2, Name: 1-Boc-4-(5-nitro-2-pyridinyl)piperazine. (No Date). Chem-Db.Com. Retrieved from [Link]

-

Applications of pharmacometrics in drug development. (2024-12-19). PubMed. Retrieved from [Link]

-

Applications in drug development. (2005-03-07). European Pharmaceutical Review. Retrieved from [Link]

-

MERPIMUL 73270 IP QL - Safety data sheet. (2023-07-28). Wall Chemie GmbH. Retrieved from [Link]

-

A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. (2025-03-03). Blumberg Institute. Retrieved from [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. Palbociclib Impurities | SynZeal [synzeal.com]

- 3. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | 119285-07-3 [sigmaaldrich.com]

- 5. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 17999304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(5-AMINOPYRIDIN-2-YL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 119285-07-3 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 1-Boc-4-(5-Aminopyridin-2-yl)piperazine | CymitQuimica [cymitquimica.com]

- 9. angenechemical.com [angenechemical.com]

- 10. CAS#:119285-07-3 | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | Chemsrc [chemsrc.com]

- 11. combi-blocks.com [combi-blocks.com]

In-Depth Technical Guide to the Characterization of C14H22N4O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of two known isomers with the molecular formula C14H22N4O2: Cuprizone and 1,3,7-Tripropylxanthine . As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the experimental rationale and the significance of the findings, particularly in the context of drug discovery and development.

Part 1: Structural Elucidation and Physicochemical Properties

The molecular formula C14H22N4O2 presents multiple isomeric possibilities. This guide focuses on two commercially available and researched compounds: a chelating agent with neurotoxic properties and a synthetic xanthine derivative.

Isomer 1: Cuprizone (Bis(cyclohexanone)oxalyldihydrazone)

Cuprizone is a well-studied copper-chelating agent widely used in neuroscience research to induce demyelination in animal models, providing a valuable tool for studying neurodegenerative diseases like multiple sclerosis.[1][2]

Chemical Structure:

-

IUPAC Name: N',N''-bis(cyclohexylidene)ethanedihydrazide[3]

-

CAS Number: 370-81-0[3]

-

Molecular Weight: 278.35 g/mol [3]

-

SMILES: C1CCC(=NNC(=O)C(=O)NN=C2CCCCC2)CC1[3]

-

InChIKey: DSRJIHMZAQEUJV-UHFFFAOYSA-N[3]

Physicochemical Data Summary:

| Property | Value | Source |

| Melting Point | 210-214 °C | [4] |

| Appearance | White to off-white crystalline powder | Commercially available data |

| Solubility | Soluble in hot methanol and ethanol, insoluble in water.[4] | [4] |

Isomer 2: 1,3,7-Tripropylxanthine

1,3,7-Tripropylxanthine belongs to the xanthine class of alkaloids, which includes naturally occurring compounds like caffeine and theophylline.[5] Synthetic derivatives like this are of interest for their potential to modulate adenosine receptors and other biological targets.[5]

Chemical Structure:

-

IUPAC Name: 1,3,7-tripropyl-3,7-dihydro-1H-purine-2,6-dione[6]

-

PubChem CID: 11492842[6]

-

Molecular Weight: 278.35 g/mol [6]

-

SMILES: CCCN1C=NC2=C1C(=O)N(C(=O)N2CCC)CCC[6]

-

InChIKey: PMJKNRZFAZJNRA-UHFFFAOYSA-N[6]

Physicochemical Data Summary:

| Property | Value | Source |

| XLogP3 | 2.2 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

Part 2: Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and characterization of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms.

Cuprizone: The ¹H NMR spectrum of Cuprizone is expected to be relatively simple due to the molecule's symmetry. The cyclohexyl protons would appear as multiplets in the aliphatic region. A key feature would be the signal for the N-H protons, which may be broad and its chemical shift dependent on the solvent and concentration. A study on Cuprizone purity reported the presence of characteristic peaks, though specific shifts were not detailed in the abstract.[7] Another study involving a Cuprizone derivative mentioned ¹H NMR data with downfield-shifted protons, indicating the presence of a charged nitrogen in a heterocyclic ring, which provides a useful comparison for the parent compound.[1]

Typical Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Workflow for NMR Data Interpretation:

Caption: Workflow for structural elucidation using NMR spectroscopy.

Cuprizone: The ¹³C NMR spectrum of Cuprizone would show signals for the carbonyl carbons, the imine carbons, and the carbons of the cyclohexyl rings. Due to symmetry, fewer signals than the total number of carbons would be expected.

1,3,7-Tripropylxanthine: The ¹³C NMR spectrum of 1,3,7-Tripropylxanthine would display signals for the carbonyl carbons (C2 and C6), the carbons of the purine ring, and the carbons of the three distinct propyl groups. The chemical shifts of the carbonyl carbons would be in the downfield region, characteristic of such functional groups.[9]

Typical Experimental Protocol for ¹³C NMR:

The protocol is similar to that for ¹H NMR, but with a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming the molecular formula and gaining insights into the structure.

Expected Mass Spectra:

-

Cuprizone: The mass spectrum of Cuprizone should show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) at m/z 278 or 279, respectively.[10] Fragmentation may involve the cleavage of the N-N bond and the loss of cyclohexylidene or carbonyl groups.

-

1,3,7-Tripropylxanthine: The mass spectrum of 1,3,7-Tripropylxanthine is also expected to show a molecular ion peak at m/z 278. Fragmentation would likely involve the loss of the propyl side chains.

Typical Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Mass Spectrometry Workflow:

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected IR Spectra:

-

Cuprizone: The IR spectrum of Cuprizone is expected to show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide group (around 1650-1680 cm⁻¹), and C=N stretching of the imine group (around 1640-1690 cm⁻¹).

-

1,3,7-Tripropylxanthine: The IR spectrum of 1,3,7-Tripropylxanthine would be dominated by the strong absorption bands of the two carbonyl groups (C=O) in the purine ring, typically in the range of 1650-1720 cm⁻¹. C-H stretching vibrations of the propyl groups would be observed around 2850-3000 cm⁻¹.

Typical Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the corresponding functional groups.

Part 3: Biological Activity and Significance

Understanding the biological context of these isomers is critical for drug development professionals.

Cuprizone: A Tool for Studying Demyelination

Cuprizone's primary significance lies in its ability to selectively induce oligodendrocyte apoptosis and subsequent demyelination in the central nervous system of rodents.[2] This toxic effect is believed to be mediated by its copper-chelating properties, which disrupt the function of copper-dependent enzymes, such as cytochrome c oxidase, leading to mitochondrial dysfunction and oxidative stress.[11] The cuprizone model is extensively used to study the mechanisms of demyelination and remyelination, and to screen potential therapeutic agents for diseases like multiple sclerosis.[12]

Signaling Pathway Implicated in Cuprizone-Induced Demyelination:

Caption: Proposed mechanism of Cuprizone-induced demyelination.

1,3,7-Tripropylxanthine: A Potential Adenosine Receptor Modulator

Xanthine and its derivatives are known for their diverse pharmacological activities, including acting as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.[5] Caffeine, a well-known xanthine, exerts its stimulant effects primarily through the blockade of adenosine A₁ and A₂A receptors. Synthetic derivatives like 1,3,7-tripropylxanthine are synthesized and studied to explore their potential for enhanced potency, selectivity, and novel therapeutic applications in areas such as neurodegenerative diseases, respiratory disorders, and as anti-inflammatory agents.[5][13]

Part 4: Conclusion and Future Directions

This guide has provided a detailed framework for the characterization of two isomers of C14H22N4O2, Cuprizone and 1,3,7-Tripropylxanthine. While substantial information is available for Cuprizone, particularly regarding its biological application, the detailed experimental characterization data for 1,3,7-Tripropylxanthine is less accessible in the public domain and represents an area for further investigation. For drug development professionals, the contrasting profiles of these two isomers underscore the critical importance of comprehensive characterization to understand the structure-activity relationships that govern their biological effects. Future research on novel xanthine derivatives could lead to the discovery of new therapeutic agents with improved pharmacological profiles.

References

-

PubChem. Cuprizone. [Link]

-

Molecules. Xanthine: Synthetic Strategy And Biological Activity. [Link]

-

ChemBK. Cuprizon l. [Link]

-

Journal of Agricultural and Food Chemistry. Synthesis, Crystal Structures, and Biological Activity Evaluation of Novel Xanthine Derivatives Containing a Pyrethroid Moiety. [Link]

-

Molecules. RECENT INNOVATIONS IN BIOLOGICAL ACTIVITIES OF XANTHINE AND ITS DERIVATIVES: A REVIEW. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PMC. Cuprizone Intoxication Induces Cell Intrinsic Alterations in Oligodendrocyte Metabolism Independent of Copper Chelation. [Link]

-

ResearchGate. MS/MS fragmentation spectrum of CZ molecular ion ([M+H] + = 279 m/z) from a biological sample. [Link]

-

PubChem. 1,3,7-Tripropylxanthine. [Link]

-

ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. [Link]

-

NIST. 1,3,7-Trimethylxanthine, TMS. [Link]

-

PMC. Untargeted Metabolomic Profiling of Cuprizone-Induced Demyelination in Mouse Corpus Callosum by UPLC-Orbitrap/MS Reveals Potential Metabolic Biomarkers of CNS Demyelination Disorders. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157). [Link]

-

ResearchGate. Cuprizone purity level and main impurities assessed by 1 H NMR.... [Link]

-

ResearchGate. (PDF) Cuprizone-induced demyelination and demyelination-associated inflammation result in different proton magnetic resonance metabolite spectra: 1H-MRS Descriminates Demyelination from its Associated Inflammation. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

PubMed. Longitudinal monitoring of metabolic alterations in cuprizone mouse model of multiple sclerosis using 1H-magnetic resonance spectroscopy. [Link]

-

PubMed. Design, Synthesis and Evaluation of 8-Thiosubstituted 1,3,7- Trimethylxanthine Hydrazones with In-vitro Neuroprotective and MAO-B Inhibitory Activities. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

University of Maryland. FTIR Spectrum. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000239). [Link]

-

Organic Chemistry @ CU Boulder. IR Chart. [Link]

-

PMC. Oligodendrocyte death and myelin loss in the cuprizone model: an updated overview of the intrinsic and extrinsic causes of cuprizone demyelination. [Link]

-

ResearchGate. General scheme for synthesis of 8-substituted 1,3,7-trimethylxanthine derivatives, containing cyclohexylamino residue. [Link]

-

PMC. Cuprizone-induced demyelination and demyelination-associated inflammation result in different proton magnetic resonance metabolite spectra. [Link]

-

OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

-

MIT Open Access Articles. Magnetic resonance metrics for identification of cuprizone-induced demyelination in the mouse model of neurodegeneration. [Link]

-

Chemistry LibreTexts. 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Scribd. FT-IR Spectrum Table. [Link]

Sources

- 1. Cuprizone Intoxication Induces Cell Intrinsic Alterations in Oligodendrocyte Metabolism Independent of Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oligodendrocyte death and myelin loss in the cuprizone model: an updated overview of the intrinsic and extrinsic causes of cuprizone demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. 1,3,7-Tripropylxanthine | C14H22N4O2 | CID 11492842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Crystal Structures, and Biological Activity Evaluation of Novel Xanthine Derivatives Containing a Pyrethroid Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. Untargeted Metabolomic Profiling of Cuprizone-Induced Demyelination in Mouse Corpus Callosum by UPLC-Orbitrap/MS Reveals Potential Metabolic Biomarkers of CNS Demyelination Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 1-Boc-4-(5-Aminopyridin-2-yl)piperazine: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolding

Introduction: Identifying a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds is paramount to the discovery of novel therapeutics. 1-Boc-4-(5-aminopyridin-2-yl)piperazine has emerged as a particularly valuable heterocyclic building block, prized for its versatile reactivity and its prevalence in the core structures of targeted therapies, especially kinase inhibitors.[1][2][3] The molecule incorporates three key features that make it indispensable for drug development professionals:

-

A Pyridine Ring: The aminopyridine moiety frequently serves as a "hinge-binding" motif, enabling potent and selective interaction with the ATP-binding site of various protein kinases.[3]

-

A Piperazine Linker: This saturated heterocycle provides a conformationally constrained yet flexible linker, crucial for orienting pharmacophoric groups and optimizing physicochemical properties like solubility and cell permeability.[3]

-

A Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a stable and reliable method for deactivating the N-1 nitrogen of the piperazine ring. This chemical orthogonality is the cornerstone of its utility, allowing chemists to perform selective reactions on the aminopyridine's primary amine before revealing the piperazine's secondary amine for subsequent coupling reactions.[2]

This guide provides an in-depth technical overview of this compound, consolidating its nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its critical applications in drug discovery.

PART 1: Nomenclature and Identification

Precise identification is critical for regulatory compliance and experimental reproducibility. This compound is known by several synonyms and is uniquely identified by its CAS Registry Number.

-

Primary Name: 1-Boc-4-(5-Aminopyridin-2-yl)piperazine[4]

-

IUPAC Name: tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate[5]

-

Common Synonyms:

It is crucial to distinguish this compound from its isomers, such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5), which is a building block for CDK4/6 inhibitors like Palbociclib and Ribociclib.[3][10][11][12] While structurally similar, the different substitution pattern dramatically alters the final geometry of the target molecule.

PART 2: Physicochemical and Safety Data

A comprehensive understanding of a compound's physical properties and hazards is foundational to its effective and safe use in a research environment.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂N₄O₂ | [4][5][] |

| Molecular Weight | 278.35 g/mol | [4][5][][7] |

| Appearance | White to pale brown powder or crystalline solid | [13] |

| Melting Point | 98-101°C | [] |

| Boiling Point | 470.4°C at 760 mmHg | [] |

| Density | 1.182 g/cm³ | [] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol | [12] |

| InChI Key | RMHRRMBFHGEDSR-UHFFFAOYSA-N | [] |

GHS Hazard and Safety Information

This compound must be handled with appropriate laboratory precautions.[5]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[14][15]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a dry, cool place. For long-term storage, -20°C is recommended.[9][12]

PART 3: Synthesis and Purification Protocol: A Self-Validating Workflow

The most reliable and high-yielding synthesis route involves the catalytic hydrogenation of the corresponding nitro-precursor. This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and product verification.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-Boc-4-(5-aminopyridin-2-yl)piperazine.

Step-by-Step Methodology

Objective: To synthesize tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate via catalytic reduction.

Materials:

-

1-Boc-4-(5-nitropyridin-2-yl)piperazine (precursor)

-

10% Palladium on carbon (Pd/C), wetted

-

Methanol (MeOH), anhydrous

-

Hydrogen (H₂) gas cylinder with regulator

-

Nitrogen (N₂) gas supply

-

Diatomaceous earth (Celite)

-

Round-bottomed flask, magnetic stirrer, hydrogenation balloon or Parr shaker

Protocol:

-

Vessel Preparation: To a 250 mL round-bottomed flask, add the nitro-precursor, 1-Boc-4-(5-nitropyridin-2-yl)piperazine (e.g., 4.0 g, 13.0 mmol).[8]

-

Catalyst and Solvent Addition: Carefully add 10% Pd/C (wetted, ~500 mg) to the flask. This is done cautiously as dry Pd/C can be pyrophoric. Add anhydrous methanol (130 mL) to suspend the solids.[8]

-

Expert Insight: The use of wetted Pd/C mitigates the pyrophoric risk. Methanol is an excellent solvent for this reaction as it solubilizes the starting material and is inert to the reaction conditions, while also being easily removed post-reaction.

-

-

Inerting the Atmosphere: Seal the flask and evacuate the air using a vacuum pump, then backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere, preventing any potential side reactions with oxygen.

-

Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas via a balloon or by connecting to a Parr hydrogenation apparatus.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for approximately 15 hours.[8]

-

Self-Validation Checkpoint: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, looking for the disappearance of the starting material and the appearance of a new, more polar spot (the amine product).

-

-

Reaction Quench and Catalyst Removal: Once the reaction is complete, carefully evacuate the hydrogen atmosphere and backfill with nitrogen.[8] Filter the reaction mixture through a pad of Celite to completely remove the heterogeneous Pd/C catalyst. Rinse the pad with a small amount of methanol to ensure complete recovery of the product.[8]

-

Expert Insight: Complete removal of the palladium catalyst is critical. Residual palladium can interfere with subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are common next steps for this type of building block.

-

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the target compound as a solid.[8]

-

Final Validation: The isolated product should be characterized to confirm its identity and purity.

PART 4: Applications in Medicinal Chemistry and Drug Development

The primary value of 1-Boc-4-(5-aminopyridin-2-yl)piperazine lies in its role as a versatile intermediate for constructing complex, biologically active molecules.[4]

Scaffold for Kinase Inhibitors

The aminopyridine-piperazine core is a privileged scaffold in kinase inhibitor design. The 2-aminopyridine portion acts as a bioisostere for the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase active site. This interaction is a hallmark of many successful kinase inhibitors.[3][16] The piperazine ring projects out towards the solvent-exposed region of the active site. After Boc deprotection (typically with an acid like trifluoroacetic acid), the newly freed secondary amine serves as a reactive handle. Chemists can then perform reactions such as reductive amination, amide coupling, or nucleophilic substitution to append various side chains.[1][17] This systematic modification allows for the exploration of structure-activity relationships (SAR) to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties (ADME).

Role in Lead Optimization

During lead optimization, the piperazine moiety is often modified to improve drug-like properties. For example, attaching polar groups can enhance aqueous solubility, while appending specific functionalities can improve cell permeability or block metabolic soft spots. The Boc-protected nature of this reagent makes it an ideal starting point for building a library of analogues for SAR studies.[1][18]

References

-

tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | C14H22N4O2. PubChem. Available at: [Link]

-

tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Virtuous Lifesciences. Available at: [Link]

-

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate | C14H22N4O2. PubChem. Available at: [Link]

-

CAS No : 571188-59-5 | Product Name : Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Pharmaffiliates. Available at: [Link]

-

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. CAS Common Chemistry. Available at: [Link]

-

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2. PubChem. Available at: [Link]

-

MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. Watson International. Available at: [Link]

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

Synthesis of piperazine-linked aminopyridine derivatives. ResearchGate. Available at: [Link]

-

Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. PubMed. Available at: [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

Sources

- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Boc-4-(5-Aminopyridin-2-yl)piperazine | CymitQuimica [cymitquimica.com]

- 5. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 17999304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. virtuouslifescience.com [virtuouslifescience.com]

- 8. 4-(5-AMINOPYRIDIN-2-YL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 119285-07-3 [chemicalbook.com]

- 9. tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate - CAS:119285-07-3 - Sunway Pharm Ltd [3wpharm.com]

- 10. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. usbio.net [usbio.net]

- 13. 1-Boc-4-(4-aminophenyl)piperazine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. watson-int.com [watson-int.com]

- 16. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to Aminopyridinyl Piperidine Carboxylate Derivatives in Modern Drug Discovery

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, the aminopyridinyl piperidine carboxylate scaffold has garnered significant attention from researchers in drug development. This in-depth technical guide provides a comprehensive literature review of this burgeoning class of compounds. We will dissect the core synthetic strategies, elucidate key structure-activity relationships (SAR), and explore the expanding therapeutic landscape, with a particular focus on oncology and neurodegenerative disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical architecture.

Introduction: A Tripartite Scaffold of Promise

The aminopyridinyl piperidine carboxylate core integrates three key pharmacophoric elements, each contributing to its potential as a powerful drug scaffold. The aminopyridine moiety is a well-established bioisostere for a variety of functional groups and is a common feature in kinase inhibitors and other targeted therapies. The piperidine ring, a ubiquitous saturated heterocycle in approved drugs, provides a rigid, three-dimensional framework that allows for precise spatial orientation of substituents, crucial for target engagement. Finally, the carboxylate group (or its ester and amide derivatives) offers a versatile handle for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets, including hydrogen bonding and salt bridge formation.

The strategic combination of these three components has led to the exploration of aminopyridinyl piperidine carboxylate derivatives across a spectrum of therapeutic areas. Their ability to present diverse functionalities in a well-defined conformational space makes them attractive candidates for targeting a range of proteins, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.

Synthetic Strategies: Constructing the Core

The synthesis of aminopyridinyl piperidine carboxylate derivatives typically involves a convergent approach, where the aminopyridine and piperidine carboxylate fragments are synthesized separately and then coupled. Several synthetic routes have been reported in the literature and patents, with the choice of strategy often depending on the desired substitution patterns and the commercial availability of starting materials.

Key Synthetic Intermediates

A crucial aspect of these syntheses is the preparation of key building blocks. For instance, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a valuable intermediate, and its preparation often involves a one-step photocatalytic method or a multi-step process including bromination, oxidation, palladium-catalyzed coupling, and reduction reactions.[1][2] Similarly, 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives can be synthesized via reductive amination of 2-amino-5-methylpyridine with a 4-piperidone-1-carboxylic acid derivative.[3]

General Synthetic Workflow

A generalized synthetic workflow for accessing aminopyridinyl piperidine carboxylate derivatives is depicted below. This typically involves the coupling of a suitably functionalized aminopyridine with a piperidine carboxylate derivative, followed by deprotection and further functionalization if required.

Figure 1: Generalized synthetic workflow for aminopyridinyl piperidine carboxylate derivatives.

Experimental Protocol: Synthesis of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivative [3]

-

Reaction Setup: To a reaction vessel, add 2-amino-5-methylpyridine and an aromatic monocyclic hydrocarbon solvent (e.g., toluene).

-

Reductive Amination: Add sodium borohydride and acetic acid to the reaction solution.

-

Addition of Piperidone: Add a 4-piperidone-1-carboxylic acid derivative to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50 to 70°C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: After completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivative.

Structure-Activity Relationships (SAR) and Medicinal Chemistry Insights

The modular nature of the aminopyridinyl piperidine carboxylate scaffold allows for systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties.

The Aminopyridine Moiety

The substitution pattern on the aminopyridine ring is critical for target engagement. For instance, in the context of kinase inhibitors, the amino group often forms a key hydrogen bond with the hinge region of the kinase. Modifications to the pyridine ring can influence selectivity and potency. For example, in a series of aminopyridine carboxamides designed as JNK-2 inhibitors, descriptors such as dipole moment and shape flexibility were found to be important for inhibitory activity.

The Piperidine Linker

The piperidine ring acts as a rigid linker, and its substitution pattern dictates the spatial orientation of the other two components. The position of the carboxylate group (e.g., 2-, 3-, or 4-position) significantly impacts the molecule's overall conformation and its ability to interact with the target protein. Furthermore, substituents on the piperidine ring can be introduced to modulate properties like lipophilicity and metabolic stability.

The Carboxylate Group and its Bioisosteres

The carboxylate group is a key interaction point, often forming hydrogen bonds or salt bridges with basic residues in the target protein. Esterification or amidation of the carboxylic acid can serve as a prodrug strategy to improve cell permeability and oral bioavailability. Additionally, the carboxylic acid can be replaced with various bioisosteres to fine-tune the molecule's properties.

Figure 2: Key interaction modes of the aminopyridinyl piperidine carboxylate scaffold with a hypothetical kinase target.

Therapeutic Applications: A Scaffold for Diverse Targets

The versatility of the aminopyridinyl piperidine carboxylate scaffold has led to its investigation in a variety of therapeutic areas.

Oncology

A significant focus of research on this scaffold has been in the development of kinase inhibitors for cancer therapy. The aminopyridine moiety is a common feature in many approved and investigational kinase inhibitors. By incorporating the piperidine carboxylate fragment, researchers can fine-tune the selectivity and pharmacokinetic properties of these inhibitors. For example, derivatives of this scaffold are being explored as inhibitors of Bruton's tyrosine kinase (BTK) and choline kinase, both of which are important targets in oncology.[4][5]

Table 1: Representative Kinase Targets for Aminopyridinyl Piperidine Derivatives

| Kinase Target | Therapeutic Area | Reference |

| JNK-2 | Inflammatory Diseases, Neurodegenerative Diseases | |

| BTK | Oncology, Autoimmune Diseases | [4] |

| PLK1 | Oncology | [6] |

| Choline Kinase | Oncology | [5] |

Neurodegenerative Diseases

The piperidine core is a common feature in many centrally acting drugs.[7] Aminopyridine derivatives, such as 4-aminopyridine, have been investigated for the treatment of neurodegenerative disorders like Alzheimer's disease and multiple sclerosis.[8] The aminopyridinyl piperidine carboxylate scaffold offers the potential to develop novel CNS-penetrant molecules with improved efficacy and reduced toxicity for the treatment of these debilitating diseases.[9][10]

Other Therapeutic Areas

The modularity of this scaffold makes it amenable to targeting a wide range of other biological targets. For instance, piperazine-linked aminopyridine derivatives have been explored as CCR5 antagonists for the treatment of HIV.[11] The ability to readily modify each of the three components of the aminopyridinyl piperidine carboxylate scaffold suggests that its therapeutic potential is far from being fully realized.

Future Perspectives and Conclusion

The aminopyridinyl piperidine carboxylate scaffold represents a promising and versatile platform for the design of novel therapeutic agents. The convergence of three pharmacologically relevant motifs provides a rich chemical space for exploration and optimization. While a dedicated and comprehensive body of literature on this specific tripartite scaffold is still emerging, the foundational knowledge from related aminopyridine and piperidine derivatives provides a strong rationale for its continued investigation.

Future research in this area will likely focus on:

-

Expansion of Synthetic Methodologies: The development of more efficient and diverse synthetic routes will enable the creation of larger and more complex libraries of these derivatives.

-

Exploration of Novel Biological Targets: High-throughput screening of aminopyridinyl piperidine carboxylate libraries against a wide range of biological targets is likely to uncover new therapeutic opportunities.

-

Structure-Based Drug Design: As more crystal structures of these derivatives in complex with their targets become available, structure-based design approaches will play an increasingly important role in optimizing their potency and selectivity.

References

- Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. (n.d.).

-

Structure-activity relationship of piperazine-linked aminopyridine 6. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Alzheimer Research, 20(2), 120-129. [Link]

- Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives. (n.d.).

-

Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.). MDPI. [Link]

- An improved process for producing aminopyridines. (n.d.).

- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).

-

Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022). Pharmaceuticals, 15(9), 1135. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (2021). ACS Omega, 6(4), 2963–2983. [Link]

- Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).

- Process for preparing 2-piperazine carboxylic acid derivatives. (n.d.).

-

Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (2023). Bioorganic & Medicinal Chemistry, 88, 117342. [Link]

-

4-Aminopiperidine-4-carboxylic acid. (n.d.). PubChem. [Link]

- 1-arylcarbonyl-4-oxy-piperidine compounds useful for the treatment of neurodegenerative diseases. (n.d.).

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 115744. [Link]

-

Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2023). International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. (1998). Journal of Medicinal Chemistry, 41(11), 1847–1856. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

-

tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate. (n.d.). Chemzq. [Link]

-

Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. (2007). Organic & Biomolecular Chemistry, 5(20), 3329–3336. [Link]

Sources

- 1. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. EP2476677A1 - Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MY176126A - 1-arylcarbonyl-4-oxy-piperidine compounds useful for the treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust and scientifically grounded prediction of its spectral characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this compound.

Introduction and Molecular Structure

This compound is a bifunctional molecule incorporating a protected piperidine ring and an aminopyridine moiety. The Boc-protecting group on the piperidine nitrogen allows for selective reactions at the aminopyridine portion, making it a valuable building block in medicinal chemistry. Its structural features, including aromatic and aliphatic protons, a carbamate group, and primary amine, give rise to a distinct spectroscopic fingerprint.

Molecular Formula: C₁₅H₂₃N₃O₂

Molecular Weight: 277.36 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the aliphatic protons of the piperidine ring, and the protons of the tert-butyl group. The predicted chemical shifts (in ppm) in a typical deuterated solvent like CDCl₃ or DMSO-d₆ are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| Pyridine-H6 | ~8.0 | d | 1H | J = ~2.5 Hz |

| Pyridine-H4 | ~7.0 | dd | 1H | J = ~8.5, 2.5 Hz |

| Pyridine-H3 | ~6.8 | d | 1H | J = ~8.5 Hz |

| -NH₂ | ~5.0 | br s | 2H | - |

| Piperidine-CH (axial) | ~4.1 | br d | 2H | J = ~13 Hz |

| Piperidine-CH (equatorial) | ~2.8 | br t | 2H | J = ~12 Hz |

| Piperidine-CH (methine) | ~2.7 | m | 1H | - |

| Piperidine-CH₂ (axial) | ~1.8 | qd | 2H | J = ~12, 4 Hz |

| Piperidine-CH₂ (equatorial) | ~1.6 | br d | 2H | J = ~12 Hz |

| tert-butyl | ~1.45 | s | 9H | - |